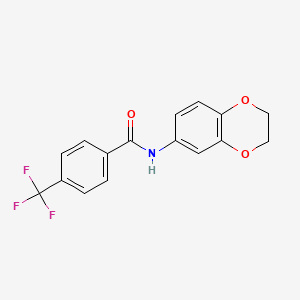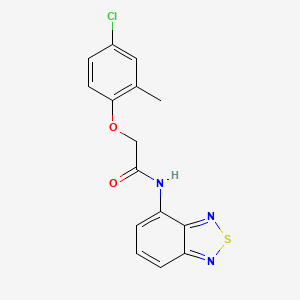![molecular formula C16H18N4O2S B5502266 4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of enaminones followed by reactions with urea and various aldehydes in the presence of an acid to yield dihydropyrimidinone derivatives containing piperazine or morpholine moieties in good yields (Bhat et al., 2018). The synthesis routes emphasize efficiency and yield, utilizing common reagents and solvents.
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed using techniques such as single crystal X-ray crystallography, which helps in elucidating the three-dimensional conformation of the molecule (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical behavior of such molecules typically involves interactions with various reagents to introduce or modify functional groups, enabling the formation of a wide range of derivatives with potential bioactivity. The reactions may include nucleophilic addition, condensation, and cyclization steps, tailored to achieve specific structural motifs (Ahmed et al., 2017).
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antiviral Properties : A series of compounds related to the specified chemical structure, including urea and thiourea derivatives of piperazine doped with Febuxostat, have been synthesized and evaluated for their antiviral activities against Tobacco mosaic virus (TMV) and antimicrobial activities. Notably, certain derivatives exhibited promising antiviral and potent antimicrobial activities, highlighting their potential in treating infectious diseases (Reddy et al., 2013).
PPARpan Agonist Synthesis : An efficient synthesis method for a potent PPARpan agonist related to the chemical structure has been described. The synthesis process underscores the potential therapeutic applications of such compounds in treating conditions related to the peroxisome proliferator-activated receptor (PPAR) (Guo et al., 2006).
Anticancer Potential : Some novel 1,3,4-thiadiazole amide derivatives containing piperazine have been synthesized and demonstrated inhibitory effects on certain strains of Xanthomonas campestris pv. oryzae, showing potential in agricultural applications and hinting at their broader biological activities, which could extend to anticancer properties (Xia, 2015).
Enzyme Inhibition for Therapeutic Application : The exploration of new structural features in compounds similar to "4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" for the inhibition of human carbonic anhydrases presents a potential therapeutic application, especially in treating conditions that involve the dysregulation of these enzymes (Distinto et al., 2019).
properties
IUPAC Name |
4-[2-(methylamino)-1,3-thiazole-4-carbonyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-3-5-12(6-4-11)20-8-7-19(9-14(20)21)15(22)13-10-23-16(17-2)18-13/h3-6,10H,7-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDALNRANRKRIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CSC(=N3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

